4-Amino-2-hydroxy-3,3-dimethylbutanoic acid
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Overview
Description
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes an amino group, a hydroxyl group, and two methyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with appropriate reagents to introduce the amino and hydroxyl groups. One common method includes the use of protective groups to selectively introduce the functional groups in a controlled manner .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-amino-2-oxo-3,3-dimethylbutanoic acid.
Reduction: Formation of 4-amino-2-hydroxy-3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in metabolic pathways, influencing various biochemical processes .
Comparison with Similar Compounds
3,3-Dimethylbutanoic acid: Lacks the amino and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Amino-3,3-dimethylbutanoic acid: Similar structure but differs in the position of the amino group, leading to different reactivity and applications.
Pantothenic acid analogs: Compounds like DL-4-amino-2-hydroxy-3,3-dimethylbutanoic acid are analogs of pantothenic acid and have similar biochemical properties.
Uniqueness: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-2-hydroxy-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3-7)4(8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCVLMXISGASKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389194 |
Source
|
Record name | 4-amino-2-hydroxy-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70510-40-6 |
Source
|
Record name | 4-amino-2-hydroxy-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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